molecular formula C23H22N2O4S B2404051 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide CAS No. 922062-15-5

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2404051
CAS RN: 922062-15-5
M. Wt: 422.5
InChI Key: QIVCMRNSMDNVNE-UHFFFAOYSA-N
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Description

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide” is a chemical compound with a complex structure . It is related to other compounds such as “11-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide” and "N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methyl-4-nitrobenzamide" .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . It is related to other compounds such as “11-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide” and “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methyl-4-nitrobenzamide” which have similar structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, average mass, and mono-isotopic mass . It is related to other compounds such as “11-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide” and “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methyl-4-nitrobenzamide” which have similar properties .

Scientific Research Applications

Catalytic and Asymmetric Reactions

Recent studies have shown that N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide derivatives are used in catalytic and asymmetric reactions. For instance, Munck et al. (2017) demonstrated the use of dibenzo[b,f][1,4]oxazepine derivatives in catalytic enantioselective aza-Reformatsky reactions, achieving high yields and enantioselectivities using chiral ligands (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017). Similarly, Munck et al. (2017) reported the enantioselective addition of Et2Zn to cyclic aldimines using a (R)-VAPOL-Zn(II) complex (Munck, Sukowski, Vila, & Pedro, 2017).

Synthesis of Chiral Derivatives

Ren et al. (2014) successfully achieved the asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with significant enantioselectivity (Ren, Wang, & Liu, 2014). This demonstrates the potential of these compounds in the synthesis of optically active pharmaceuticals.

Development of Novel Heterocyclic Compounds

Zhang et al. (2015) established an efficient method for assembling novel benzo-fused N-heterocycles, including derivatives of dibenzo[b,f][1,4]oxazepines, showcasing the diversity of compounds that can be synthesized using this approach (Zhang et al., 2015).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, the dibenzo[b,f][1,4]oxazepine scaffold is recognized for its wide range of biological activities. For example, More and Bhanage (2017) reported the asymmetric transfer hydrogenation of these compounds, producing biologically active derivatives with high enantioselectivity (More & Bhanage, 2017). Additionally, Sapegin et al. (2018) demonstrated the role of primary sulfonamide groups in enabling the construction of [1,4]oxazepine rings and acting as enzyme prosthetic groups in carbonic anhydrase inhibitors (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-4-25-20-7-5-6-8-22(20)29-21-12-10-17(14-19(21)23(25)26)24-30(27,28)18-11-9-15(2)16(3)13-18/h5-14,24H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVCMRNSMDNVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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